L-Citrulline-2,3,3,4,4,5,5-D7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13N3O3 |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/i1D2,2D2,3D2,4D |
InChI Key |
RHGKLRLOHDJJDR-VNEWRNQKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)N)C([2H])([2H])NC(=O)N |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Purity Assessment for L Citrulline 2,3,3,4,4,5,5 D7
Deuteration Approaches for L-Citrulline Precursors
The synthesis of L-Citrulline-2,3,3,4,4,5,5-D7 often begins with the deuteration of a suitable precursor molecule. L-ornithine is a common starting point for the synthesis of L-Citrulline, and various methods exist for introducing deuterium (B1214612) into its structure. medchemexpress.comaustinpublishinggroup.com
One common strategy involves catalytic deuterium exchange reactions . These reactions utilize a catalyst, often a metal such as palladium or platinum, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium gas (D2) or heavy water (D2O). The specific conditions of the reaction, including temperature, pressure, and the choice of catalyst and solvent, can be optimized to achieve high levels of deuteration at the desired positions.
Another approach is through acid or base-catalyzed exchange . Treating a precursor molecule with a deuterated acid (e.g., DCl) or a deuterated base (e.g., NaOD) can promote the exchange of labile protons with deuterium. google.com For instance, treating L-glutamic acid with deuterium chloride can lead to the preparation of deuterated analogs. google.com
Biocatalytic methods are also emerging as powerful tools for deuteration. nih.govacs.org Enzymes, such as those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), can catalyze the stereoselective exchange of the α-hydrogen of amino acids with deuterium from D2O. nih.govnih.gov These enzymatic methods offer the advantage of high specificity and mild reaction conditions. acs.orgnih.gov
A generalized approach for preparing α-deuterated α-amino acids with high enantiomeric purity and up to 99% deuteration involves the formation of intermediate Ni(II) complexes. This method relies on the dynamic kinetic resolution of racemates or (S)–(R) interconversion. rsc.org
The choice of deuteration strategy depends on several factors, including the desired level of isotopic enrichment, the specific positions to be labeled, and the stereochemical requirements of the final product.
Stereoselective Synthesis of this compound
Maintaining the natural L-configuration of the amino acid is critical. Stereoselective synthesis ensures that the final product has the correct three-dimensional arrangement of atoms.
One established method for achieving stereoselectivity is through the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the precursor, guiding the reaction to produce the desired stereoisomer. After the key reaction step, the auxiliary is removed, yielding the enantiomerically pure product.
Enzyme-catalyzed reactions are inherently stereoselective. nih.govacs.org Enzymes like α-oxo-amine synthases can produce α-2H amino acids with high stereocontrol, favoring the L-configuration. nih.gov This biocatalytic approach is advantageous as it often eliminates the need for protecting groups and proceeds under mild conditions. acs.org
Asymmetric synthesis techniques are also employed to generate deuterated α-amino acids in their enantiomerically pure form. rsc.org These methods create the desired stereocenter during the reaction, often using a chiral catalyst or reagent. For example, chelate-enolate Claisen rearrangements have been used for the stereoselective synthesis of deuterated amino acid derivatives. uzh.ch
The synthesis of this compound from a deuterated precursor like L-ornithine-d7 would then involve the conversion of the δ-amino group into a ureido group. This can be achieved by reacting the deuterated ornithine with a carbamoylating agent, such as potassium cyanate, under controlled conditions to yield the final product.
Characterization of Isotopic Enrichment and Positional Specificity
Following synthesis, a thorough analysis is required to confirm the isotopic enrichment and the precise location of the deuterium atoms.
Advanced Mass Spectrometry Techniques for Deuterium Quantification
Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment of a labeled compound. By comparing the mass-to-charge ratio (m/z) of the deuterated molecule to its unlabeled counterpart, the number of incorporated deuterium atoms can be confirmed. medchemexpress.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for this purpose. researchgate.netnih.gov These techniques separate the compound of interest from any impurities before it enters the mass spectrometer, providing a clean and accurate mass spectrum. nih.gov The mass shift observed in the spectrum directly corresponds to the number of deuterium atoms. For this compound, a mass increase of 7 atomic mass units is expected compared to the unlabeled L-Citrulline. lgcstandards.comsimsonpharma.com
High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition and isotopic labeling of the molecule.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Shift (vs. Unlabeled) |
|---|---|---|---|
| L-Citrulline | C6H13N3O3 | 175.19 | - |
| L-Citrulline-5,5-d2 | C6H11D2N3O3 | 177.20 | +2 |
| L-Citrulline (4,4,5,5-D₄) | C6H9D4N3O3 | 179.21 | +4 |
| L-Citrulline-d6 | C6H7D6N3O3 | 181.22 | +6 |
| This compound | C6H6D7N3O3 | 182.23 | +7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Positional Analysis
¹H NMR (Proton NMR) spectroscopy is used to observe the signals from hydrogen atoms. In a fully deuterated compound like this compound, the signals corresponding to the protons at the 2, 3, 4, and 5 positions should be absent or significantly reduced. The disappearance of these signals provides strong evidence for successful deuteration at these specific sites.
²H NMR (Deuterium NMR) spectroscopy directly detects the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. This provides a definitive map of the deuterium labeling pattern.
¹³C NMR (Carbon-13 NMR) spectroscopy can also be informative. The coupling between carbon and deuterium (C-D) is different from the coupling between carbon and hydrogen (C-H). The signals for the carbon atoms bonded to deuterium will appear as multiplets due to this coupling, and the chemical shifts may also be slightly altered (an isotopic shift). Perdeuteration can also lead to an increase in resolution in solid-state NMR spectra. ox.ac.uk
| NMR Technique | Expected Observation | Information Gained |
|---|---|---|
| ¹H NMR | Absence or significant reduction of signals for protons at positions 2, 3, 4, and 5. | Confirms deuteration at the specified positions. |
| ²H NMR | Presence of signals corresponding to the chemical shifts of the 2, 3, 4, and 5 positions. | Directly confirms the location of deuterium atoms. |
| ¹³C NMR | Appearance of multiplets for carbons at positions 2, 3, 4, and 5 due to C-D coupling and potential isotopic shifts. | Provides further evidence of the deuteration pattern. |
Purification Methodologies for Research-Grade this compound
After synthesis and initial characterization, the crude product must be purified to remove any unreacted starting materials, byproducts, and partially deuterated species. Achieving high chemical and isotopic purity is essential for its use in sensitive research applications.
Ion-exchange chromatography is a highly effective method for purifying amino acids. google.com The technique separates molecules based on their net charge. By using a strongly acidic cation exchange resin and carefully controlling the pH of the eluent, L-Citrulline-d7 can be separated from other charged impurities. google.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful purification technique. It separates compounds based on their hydrophobicity. This method is capable of separating closely related compounds, making it suitable for removing impurities that are structurally similar to the target molecule.
Recrystallization can also be used as a final purification step. This involves dissolving the compound in a suitable solvent and then allowing it to slowly crystallize. As the crystals form, they tend to exclude impurities, resulting in a highly purified product.
The purity of the final product is typically assessed by HPLC, which should show a single, sharp peak for the desired compound. lgcstandards.com A certificate of analysis accompanying a commercial product will typically specify the chemical and isotopic purity, often greater than 95% and 98 atom % D, respectively. lgcstandards.comisotope.comcdnisotopes.com
Advanced Analytical Methodologies for the Quantification and Tracing of L Citrulline 2,3,3,4,4,5,5 D7
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotope Ratio Analysis
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), stands as a cornerstone for the quantitative analysis of L-Citrulline-2,3,3,4,4,5,5-D7. This technique is renowned for its high selectivity and sensitivity in complex biological matrices such as plasma, urine, and cell lysates. researchgate.netresearchgate.net
A common approach involves Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds like amino acids. HILIC columns, often used with mobile phases high in organic content (like acetonitrile), promote efficient desolvation and ionization of the analytes, leading to enhanced mass spectrometric sensitivity. researchgate.netnvkc.nl This method allows for the separation of L-Citrulline from other endogenous compounds, including its structurally similar precursor, L-Arginine, which can be an analytical challenge due to their proximity in molecular weight. acs.orgnih.gov
In tandem mass spectrometry, quantification is typically performed using selected reaction monitoring (SRM). For L-Citrulline, the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 176 is fragmented, and a specific product ion (e.g., m/z 70 or 113) is monitored. researchgate.netpnas.org Concurrently, for the deuterated internal standard, L-Citrulline-D7, the transition from its precursor ion at m/z 183 (or m/z 180 depending on specific labeling) to a unique product ion (e.g., m/z 74) is monitored. researchgate.netpnas.org The ratio of the peak area of the analyte to that of the stable isotope-labeled internal standard allows for precise and accurate quantification, correcting for variations during sample processing and analysis. researchgate.net
The high resolution offered by modern mass analyzers, such as Orbitrap or Time-of-Flight (TOF) systems, is crucial for distinguishing the mass difference between the analyte and the internal standard with high fidelity, ensuring accurate isotope ratio analysis. nih.gov
| Parameter | Description |
|---|---|
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Column Example | Acquity UPLC BEH HILIC, 1.7 µm |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with acidic modifier (e.g., 0.1% formic acid) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| L-Citrulline Transition (SRM) | m/z 176 → 70 (quantitation) or 176 → 113 (confirmation) |
| L-Citrulline-D7 Transition (SRM) | m/z 180 → 74 (quantitation) |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolic Intermediate Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative for the analysis of L-Citrulline-D7, particularly for metabolic profiling where a broad range of intermediates is of interest. A key challenge for GC-MS analysis of amino acids is their low volatility. Therefore, a chemical derivatization step is mandatory to convert the non-volatile amino acids into thermally stable and volatile compounds suitable for gas chromatography. nih.govnih.gov
A common derivatization strategy involves a two-step process: esterification followed by acylation. For instance, citrulline can be converted to its propyl-heptafluorobutyryl-ester derivative. nih.gov This process makes the molecule amenable to separation on a GC column based on its boiling point and interaction with the column's stationary phase.
Following separation, the eluting compounds are ionized, typically by electron impact (EI) ionization, which generates a reproducible fragmentation pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a mass spectrum that serves as a chemical fingerprint for identification. For quantification, selected ion monitoring (SIM) is employed, where the instrument is set to detect only specific fragment ions corresponding to the analyte and its deuterated internal standard (L-Citrulline-D7). nih.gov For example, a standard curve can be generated by plotting the ratio of the peak area of a characteristic ion for natural citrulline (e.g., m/z 114) to that of its D7-counterpart (e.g., m/z 118). nih.gov This approach allows for the sensitive and accurate quantification of citrulline in various biological samples, including plasma, red blood cells, and urine. nih.gov
| Step | Description | Example |
|---|---|---|
| 1. Extraction | Isolation of amino acids from the biological matrix. | Ion exchange chromatography |
| 2. Derivatization | Conversion to a volatile and thermally stable form. | Formation of propyl-heptafluorobutyryl-ester derivative |
| 3. Separation | Separation of derivatized compounds. | Gas chromatography on a capillary column |
| 4. Ionization | Fragmentation of compounds. | Electron Impact (EI) Ionization |
| 5. Detection | Quantification using specific ion fragments. | Selected Ion Monitoring (SIM) |
Application of Capillary Electrophoresis-Mass Spectrometry (CE-MS) in Isotope Tracing Studies
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an emerging and powerful technique for metabolomics and isotope tracing studies, valued for its high separation efficiency, short analysis time, and minimal sample consumption. researchgate.net It is particularly well-suited for the analysis of polar and charged metabolites like amino acids, which can be analyzed without derivatization. researchgate.net
In CE, ions are separated in a narrow capillary filled with an electrolyte buffer based on their charge-to-size ratio under the influence of a high electric field. This high-resolution separation is ideal for resolving complex mixtures of metabolites. When coupled to a mass spectrometer, typically via an electrospray ionization interface, CE-MS provides both separation and sensitive detection, allowing for the accurate measurement of isotopologue distributions.
For isotope tracing studies involving L-Citrulline-D7, CE-MS can be used to track the incorporation and conversion of the labeled compound through metabolic pathways. The high mass accuracy of modern MS instruments, such as Orbitrap analyzers, allows for the clear resolution of different isotopologues (molecules that differ only in their isotopic composition). researchgate.net This capability is essential for tracing the fate of the deuterium (B1214612) atoms from L-Citrulline-D7 as it is metabolized, providing deep insights into metabolic fluxes and pathway activities. researchgate.net The technique's ability to perform isotopomer analysis by examining fragmentation patterns (CE-MS/MS) can further reveal the specific positions of labeled atoms within a molecule. researchgate.net While specific applications detailing L-Citrulline-D7 are not extensively documented, the principles established for CE-MS-based isotope tracing of other amino acids are directly applicable. acs.orgresearchgate.net
Development of Robust Internal Standard Methodologies Utilizing D7-Citrulline in Research Applications
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry. This compound serves as an ideal internal standard for the quantification of endogenous L-Citrulline for several key reasons.
First, as a deuterated isotopologue, L-Citrulline-D7 is chemically and physically almost identical to the natural analyte. This ensures that it behaves similarly during sample extraction, derivatization (for GC-MS), chromatographic separation, and ionization. researchgate.netnih.gov Consequently, any sample loss or variation that occurs during the analytical workflow will affect both the analyte and the internal standard to the same degree, allowing the ratio of their signals to remain constant and leading to high precision and accuracy.
Numerous validated methods in research have demonstrated the robustness of using D7-Citrulline. These methods, developed according to regulatory guidelines, show excellent performance characteristics. researchgate.net For example, a UPLC-MS/MS method for plasma citrulline reported high linearity over a wide concentration range (0.3 to at least 2000 µmol/L), excellent recoveries (98.0% to 100.3%), and strong precision with inter-day coefficients of variation (CV) below 3.9%. researchgate.net Similarly, a GC-MS method showed assay precision with a CV of less than 5% and recovery greater than 90%. nih.gov
The development of these methodologies is crucial for clinical and preclinical research where accurate measurement of citrulline is vital. For instance, plasma citrulline is a biomarker for intestinal enterocyte function, and its precise quantification is necessary for monitoring conditions like short bowel syndrome or damage from chemotherapy. researchgate.netnvkc.nl The use of L-Citrulline-D7 as an internal standard ensures that these critical measurements are reliable and reproducible across different studies and laboratories. researchgate.net
| Analytical Method | Parameter | Reported Value |
|---|---|---|
| UPLC-MS/MS | Linearity Range | 0.3 - 2000 µmol/L |
| Recovery | 98.0% - 100.3% | |
| Inter-Day Precision (CV) | < 3.9% | |
| GC-MS | Recovery | > 90% |
| Precision (CV) | < 5% |
Applications of L Citrulline 2,3,3,4,4,5,5 D7 in Elucidating Biochemical Pathways
Isotope Tracing in the Urea (B33335) Cycle and Arginine-Nitric Oxide Pathway
L-Citrulline is a central intermediate in two critical and interconnected pathways: the urea cycle, which detoxifies ammonia (B1221849) primarily in the liver, and the arginine-nitric oxide (NO) pathway, which produces the vital signaling molecule nitric oxide. wikipedia.orgresearchgate.net L-Citrulline-D7 is used as a tracer to follow the fate of citrulline through these pathways, providing precise measurements of conversion rates and fluxes that are otherwise impossible to obtain.
By introducing a known amount of L-Citrulline-D7 into a biological system and measuring its rate of appearance and the appearance of its labeled metabolic products (like L-Arginine-D7), researchers can calculate metabolic flux, or the rate of turnover of molecules through a metabolic pathway. researchgate.net L-Citrulline-D7 allows for the precise tracking of citrulline as it is synthesized in the gut from precursors like glutamine and arginine, bypasses the liver, and is taken up by the kidneys for conversion into arginine. nih.govnih.gov
A study utilizing a similar deuterated tracer, L-[5-¹³C-3,3,4,4-²H₄]-citrulline, in critically ill children found high intra-individual variability in the plasma appearance rates of citrulline and arginine, highlighting the dynamic nature of this pathway in disease states. nih.gov Such tracer studies are essential for understanding how citrulline metabolism is altered in various physiological and pathological conditions. The use of stable isotopes is crucial for determining the precursor-product relationship between amino acids in these complex pathways. researchgate.net For example, studies in mice have shown that roughly two-thirds of the citrulline produced is converted to plasma arginine, demonstrating the significance of this pathway in maintaining arginine homeostasis. nih.gov
A key application of L-Citrulline-D7 is the quantification of de novo arginine synthesis—the body's production of arginine from citrulline. This process is vital as oral arginine supplementation is often inefficient due to extensive clearance by the gut and liver. nih.gov Citrulline, however, is not subject to this first-pass metabolism and serves as a more effective precursor for systemic arginine. nih.gov
Tracer studies can precisely measure the rate at which labeled citrulline is converted to labeled arginine. One such study measured the impact of oral citrulline ingestion on arginine and nitric oxide synthesis rates in both young and older adults with heart failure. The results demonstrated a significant increase in the de novo synthesis of arginine from citrulline following supplementation. This, in turn, led to a corresponding increase in the rate of nitric oxide synthesis, showcasing the direct link between the two pathways. nih.gov
| Group | Condition | De Novo Arginine Synthesis (μmol·kg⁻¹·h⁻¹) | Nitric Oxide Synthesis (μmol·kg⁻¹·h⁻¹) |
|---|---|---|---|
| Older Adults | Fasted (Baseline) | 6.88 ± 0.83 | 0.17 ± 0.01 |
| Older Adults | Post-Citrulline | 35.40 ± 4.90 | 2.12 ± 0.36 |
| Young Adults | Fasted (Baseline) | 12.02 ± 1.01 | 0.36 ± 0.04 |
| Young Adults | Post-Citrulline | 66.26 ± 4.79 | 3.57 ± 0.47 |
Investigation of Protein Turnover and Amino Acid Metabolism
L-Citrulline-D7 is also applied in broader studies of amino acid metabolism, including protein turnover and the interconversion between different amino acids. While citrulline itself is not incorporated into proteins, its metabolism is intrinsically linked to the availability of other amino acids that are.
Stable isotope tracers are the gold standard for measuring protein synthesis and breakdown. While tracers like labeled leucine or phenylalanine are typically used to directly measure protein synthesis rates, the metabolism of citrulline can influence these processes. nih.govnih.gov Studies investigating the effects of unlabeled citrulline supplementation on protein metabolism have found that while it can stimulate muscle protein synthesis, it does not appear to significantly alter whole-body protein synthesis or breakdown rates in healthy, well-nourished individuals. nih.govresearchgate.net In these studies, L-Citrulline-D7 can be used as an internal standard for the accurate quantification of its unlabeled counterpart by mass spectrometry, ensuring precise measurements of plasma amino acid concentrations. nih.gov
The synthesis of citrulline in the gut is a prime example of amino acid interconversion, with glutamine being a major precursor. examine.comnih.gov Stable isotope tracers are the only means to quantitatively trace the path of atoms from one amino acid to another.
A study in a swine model used stable isotope tracers to track the conversion of glutamine to citrulline. The findings showed that after a bolus dose of alanyl-glutamine, the plasma concentration and rate of appearance of citrulline increased by up to 45-49%. nih.gov The tracer data revealed that glutamine contributed up to 25% of the rate of appearance of citrulline, directly quantifying its role as a precursor. nih.gov L-Citrulline-D7 is essential in such multi-tracer studies to simultaneously monitor the kinetics of citrulline while other labeled amino acids are used to trace precursor pathways. researchgate.net
| Parameter | Value |
|---|---|
| Peak Plasma Citrulline Increase | 49 ± 6% over baseline |
| Peak Plasma Arginine Increase | 73 ± 13% over baseline |
| Peak Contribution of Glutamine to Citrulline Synthesis | 25 ± 2.4% |
| Average Contribution of Glutamine to Citrulline Production | 20.1 ± 1.2% |
Kinetic Isotope Effect Studies for Enzyme Mechanism Elucidation
The kinetic isotope effect (KIE) is a powerful tool for studying the mechanisms of enzyme-catalyzed reactions. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. If the bond to this atom is broken or formed in the rate-determining step of the reaction, a significant change in the reaction rate is often observed.
Deuterated compounds such as L-Citrulline-2,3,3,4,4,5,5-D7 are well-suited for KIE studies. The C-D bonds are stronger than C-H bonds, and their cleavage requires more energy, which can lead to a slower reaction rate. By comparing the reaction kinetics of L-Citrulline with L-Citrulline-D7 in enzyme systems like the arginine-citrulline pathway, researchers can gain insight into the transition states and rate-limiting steps of enzymes such as argininosuccinate (B1211890) synthetase and argininosuccinate lyase. While the principle is well-established, specific published studies detailing the use of this compound for KIE analysis of these enzymes were not prominently identified.
Primary and Secondary Kinetic Isotope Effects with Deuterated Citrulline
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific positions in a molecule can alter the rate of chemical reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a fundamental tool for studying enzymatic reaction mechanisms. libretexts.org The KIE is quantified as the ratio of the reaction rate for the lighter isotopologue (kH) to that of the heavier isotopologue (kD). wikipedia.org
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org For L-Citrulline-D7, if an enzyme-catalyzed reaction involved the cleavage of a C-D bond at positions 2, 3, 4, or 5, the reaction would proceed more slowly than the corresponding C-H bond cleavage. This is because the C-D bond has a lower zero-point vibrational energy and is stronger than the C-H bond, requiring more energy to break. libretexts.org A significant kH/kD ratio (typically > 2) would indicate that C-H bond breaking is a key part of the slowest step in the reaction mechanism.
A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs (kH/kD is often close to 1) and arise from changes in the vibrational environment of the isotopic atom as the reaction proceeds, often due to a change in the hybridization state of the carbon atom to which it is attached. For L-Citrulline-D7, a change in the geometry around carbons 2, 3, 4, or 5 during an enzymatic reaction could result in a measurable secondary KIE, providing subtle but valuable clues about the structure of the transition state.
Table 1: Theoretical Kinetic Isotope Effects in Enzymatic Reactions with L-Citrulline-D7
| Type of KIE | Isotopic Position on L-Citrulline-D7 | Reaction Step Involving Isotopic Position | Expected kH/kD Value | Mechanistic Insight |
| Primary | C2-D, C3-D₂, C4-D₂, or C5-D₂ | C-D bond is cleaved in the rate-determining step. | > 2 | C-H bond cleavage is integral to the reaction's slowest step. |
| Secondary | C2-D, C3-D₂, C4-D₂, or C5-D₂ | Change in hybridization (e.g., sp³ to sp²) at the deuterated carbon in the transition state. | 0.7 - 1.5 | Provides information about the geometry and vibrational environment of the transition state. |
Probing Rate-Limiting Steps in Enzymatic Reactions
Kinetic isotope effects are a primary method for identifying or confirming rate-limiting steps. By comparing the reaction rates of an enzyme with both normal L-Citrulline and L-Citrulline-D7, researchers can determine if a step involving C-H bond cleavage is rate-limiting.
For instance, if an enzyme that metabolizes L-Citrulline exhibits a significant primary kinetic isotope effect upon deuteration, it strongly suggests that the cleavage of that specific C-H (or C-D) bond is the bottleneck of the entire catalytic process. Conversely, if no significant KIE is observed (kH/kD ≈ 1), it implies that the C-H bond cleavage step is fast relative to other steps, such as substrate binding or product release, and is therefore not rate-limiting. This information is vital for understanding enzyme regulation and for the design of specific enzyme inhibitors.
Studies on Mitochondrial Metabolism and Bioenergetics (as a tracer)
L-Citrulline-D7 serves as an effective tracer for studying mitochondrial metabolism and the production of cellular energy. While L-Citrulline is primarily known for its role in the urea cycle, its metabolism is interconnected with mitochondrial bioenergetics. mdpi.com L-Citrulline can be converted to L-arginine, which is then a substrate for nitric oxide (NO) synthase. NO, in turn, can influence mitochondrial respiration. mdpi.com Furthermore, the synthesis of L-arginine from L-Citrulline consumes aspartate, which links it to the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle, central hubs of mitochondrial energy metabolism. nih.gov
When L-Citrulline-D7 is introduced into a biological system, its metabolic fate can be tracked using mass spectrometry. Researchers can follow the labeled deuterium atoms as they are incorporated into subsequent metabolites.
Key applications include:
Tracing Arginine Synthesis: Quantifying the rate of conversion of L-Citrulline-D7 to labeled L-arginine to understand nitric oxide bioavailability.
Investigating the Urea Cycle: Following the labeled citrulline through its conversion to argininosuccinate and arginine within the urea cycle.
Connecting to the TCA Cycle: By tracking the labeled atoms, researchers can elucidate the flux and interplay between the urea cycle and the TCA cycle, which is fundamental to cellular bioenergetics. Recent studies have shown L-Citrulline can impact mitochondrial quality control and ameliorate mitochondrial dysfunction, highlighting its importance in cellular energy homeostasis. nih.govnih.gov
Utilization in Cell Culture Models for Metabolic Profiling
Metabolic profiling, or metabolomics, provides a comprehensive snapshot of the small-molecule metabolites within a biological system, such as a cell culture. biocrates.com This technique is a powerful tool for understanding cellular physiology and the biochemical effects of drugs or disease states. nih.gov
The use of stable isotope tracers like L-Citrulline-D7 greatly enhances the power of metabolic profiling. In these "metabolic flux" experiments, cells are grown in a medium where normal L-Citrulline is replaced with L-Citrulline-D7. neurolipidomics.com After a period of incubation, the cells are harvested, and their metabolites are analyzed by mass spectrometry.
This approach allows researchers to:
Map Metabolic Pathways: By identifying which downstream metabolites become labeled with deuterium, scientists can confirm metabolic pathways and discover new biochemical connections.
Quantify Metabolic Flux: The rate at which the deuterium label appears in other compounds provides a quantitative measure of the activity of specific metabolic pathways.
Assess Metabolic Changes: Researchers can compare the metabolic flux in different cell lines (e.g., cancer cells vs. healthy cells) or under different conditions (e.g., before and after drug treatment) to identify metabolic reprogramming. nih.gov For example, this technique can reveal how certain cancer cells might rely on the conversion of citrulline to arginine for survival when external arginine is limited. nih.gov
Table 2: Application of L-Citrulline-D7 in Cell Culture Metabolomics
| Experimental Goal | Methodology | Information Gained | Example Research Question |
| Pathway Elucidation | Introduce L-Citrulline-D7 to cell culture; identify all downstream metabolites that incorporate the deuterium label using LC-MS. | Confirms the flow of atoms from citrulline through interconnected metabolic pathways. | What are the ultimate metabolic fates of citrulline carbon and nitrogen in a specific cell line? |
| Flux Analysis | Time-course experiment measuring the rate of label incorporation from L-Citrulline-D7 into L-Arginine and other metabolites. | Quantifies the rate of specific enzymatic pathways (e.g., arginine biosynthesis). | How does treatment with a specific drug alter the rate of the citrulline-NO cycle? |
| Comparative Metabolomics | Compare the metabolic profiles and flux maps of control cells versus genetically modified or treated cells fed with L-Citrulline-D7. | Identifies specific metabolic pathways that are altered in response to stimuli or genetic changes. | Do cancer cells with a specific mutation show increased reliance on citrulline for arginine synthesis compared to wild-type cells? |
Advanced Spectroscopic Applications in Structural and Mechanistic Studies
Deuterium (B1214612) NMR Spectroscopy for Conformational Analysis and Molecular Dynamics
Deuterium (²H) NMR spectroscopy is a highly effective method for investigating the conformational behavior and dynamics of molecules. utoronto.canih.gov By replacing specific protons with deuterons, as in L-Citrulline-d7, researchers can probe the orientation and mobility of the C-D bonds. The quadrupolar nature of the deuterium nucleus makes its NMR signal exquisitely sensitive to its local electronic environment and orientation relative to the magnetic field.
In structural and dynamic studies, L-Citrulline-d7 can be incorporated into peptides or proteins. The resulting ²H NMR spectra provide insights into the motional properties of the citrulline side chain. Key parameters derived from these spectra, such as quadrupolar splittings and spin-lattice relaxation times (T₁), can be correlated with the degree of conformational freedom. For instance, a highly mobile L-Citrulline-d7 side chain in a flexible region of a protein will exhibit different relaxation parameters compared to one constrained within a folded domain. This approach allows for a detailed mapping of molecular dynamics at specific sites within a larger biomolecule. utoronto.canih.gov
Key Research Findings from Deuterium NMR:
| Parameter Measured | Structural/Dynamic Information Obtained | Relevance to L-Citrulline-d7 |
| Quadrupolar Splitting (ΔνQ) | Provides information on the time-averaged orientation of C-D bonds relative to a principal axis, indicating the degree of motional restriction. | Can quantify the order and alignment of the L-Citrulline-d7 side chain within a structured environment, such as a protein binding pocket. |
| Spin-Lattice Relaxation (T₁) | Measures the rate at which the nuclear spins return to thermal equilibrium, sensitive to molecular motions on the picosecond to nanosecond timescale. | Reveals the speed and nature of local motions (e.g., rotations, librations) of the deuterated segments of the L-Citrulline-d7 molecule. |
| Spin-Spin Relaxation (T₂) | Reflects the rate of decay of transverse magnetization, sensitive to slower molecular motions. | Can provide information on slower conformational exchanges or the overall tumbling of the macromolecule into which L-Citrulline-d7 is incorporated. |
This table illustrates the types of data obtainable from ²H NMR studies and their application to understanding the behavior of L-Citrulline-d7 in biological systems.
Carbon-13 and Nitrogen-15 NMR with Deuterium Decoupling for Complex Systems
The analysis of large proteins and complex biological systems by Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR is often hampered by spectral complexity and signal broadening due to rapid relaxation. nih.govannualreviews.org Isotopic labeling with deuterium, as with L-Citrulline-d7, is a critical strategy to overcome these limitations. annualreviews.org The substitution of protons with deuterons on the carbon backbone of L-Citrulline-d7 dramatically simplifies both ¹³C and ¹⁵N spectra for several reasons.
Firstly, replacing protons with deuterons removes the large one-bond ¹H-¹³C scalar couplings, which simplifies the multiplet structure of carbon signals. Secondly, and more importantly, deuterium has a much smaller gyromagnetic ratio than a proton. This leads to a significant reduction in the efficiency of dipole-dipole relaxation, which is the primary relaxation mechanism for protonated carbons in large molecules. The result is significantly sharper lines and improved spectral resolution. utoronto.caannualreviews.org
Furthermore, specialized NMR experiments can employ deuterium decoupling. blogspot.comresearchgate.net In these experiments, radiofrequency pulses are applied at the deuterium resonance frequency to average out its interactions with neighboring ¹³C or ¹⁵N nuclei. This technique effectively removes any residual coupling to deuterium, further simplifying the spectra and enhancing sensitivity. blogspot.comaps.org When L-Citrulline-d7 is incorporated into a protein that is also enriched with ¹³C and ¹⁵N, these simplified spectra allow for easier resonance assignment and the study of larger, more complex systems that would otherwise be intractable by NMR. nih.govwikipedia.orgprotein-nmr.org.uk
Impact of Deuteration on Heteronuclear NMR:
| NMR Technique | Effect of L-Citrulline-d7 Incorporation | Advantage for Complex Systems |
| ¹³C NMR | Removal of ¹H-¹³C splittings at deuterated sites. Reduced dipolar relaxation leading to sharper signals. olemiss.edublogspot.com | Greatly improved spectral resolution and sensitivity, enabling the study of higher molecular weight proteins. nih.gov |
| ¹⁵N NMR | Simplification of spectra by removing couplings to adjacent deuterons. Isotope shifts can provide structural information. nih.gov | Facilitates the assignment of backbone and side-chain nitrogen signals. wikipedia.orgutoronto.ca |
| Deuterium Decoupling | Averages out heteronuclear couplings to deuterium, resulting in singlet peaks for adjacent ¹³C and ¹⁵N nuclei. blogspot.com | Maximizes signal-to-noise and simplifies spectral analysis, crucial for resolving crowded spectral regions. researchgate.net |
This table summarizes the benefits of using deuterated L-Citrulline in ¹³C and ¹⁵N NMR studies of complex biomolecular systems.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Metabolite Fingerprinting
FT-ICR MS is an analytical technique renowned for its exceptionally high mass resolving power and mass accuracy. nih.govunl.edu These capabilities allow for the unambiguous identification of elemental compositions of molecules in a complex mixture, making it ideal for metabolomics and "metabolite fingerprinting." nih.govnih.govnih.gov In this context, isotopically labeled compounds like L-Citrulline-d7 serve as invaluable tools.
When used in metabolic studies, L-Citrulline-d7 can act as a tracer to follow the metabolic fate of citrulline through various biochemical pathways. creative-proteomics.com Because FT-ICR MS can easily resolve the mass difference between the deuterated (d7) and non-deuterated (d0) forms of citrulline and its downstream metabolites, researchers can precisely track the incorporation and transformation of the labeled molecule. nih.govnih.gov
Additionally, L-Citrulline-d7 is an ideal internal standard for quantitative metabolomics. By adding a known amount of the deuterated standard to a biological sample, the endogenous, non-deuterated L-Citrulline can be accurately quantified. The deuterated standard co-elutes with the endogenous compound (in LC-MS setups) and experiences similar ionization effects, but is distinguished by its higher mass. This corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible measurements of metabolite concentrations. nih.gov
Applications in Cryo-Electron Microscopy Sample Preparation and Structure-Function Analysis
Cryo-electron microscopy (cryo-EM) has become a cornerstone of structural biology, enabling the visualization of macromolecules at near-atomic resolution. nih.govpeakproteins.com While L-Citrulline-d7 is not directly visualized by cryo-EM, its use in complementary techniques and in sample preparation offers significant advantages for structure-function analysis.
A powerful synergistic approach combines cryo-EM with hydrogen-deuterium exchange mass spectrometry (HDX-MS). nih.govnih.govnih.gov HDX-MS provides data on the dynamics and solvent accessibility of a protein's backbone amides. acs.org A cryo-EM structure can provide a high-resolution 3D map onto which HDX-MS data can be projected, allowing for a comprehensive understanding of a protein's conformational dynamics in solution. researchgate.netnsf.gov Incorporating a stably labeled amino acid like L-Citrulline-d7 into a protein of interest could serve as a unique probe in such integrated structural studies, providing a stable, non-exchanging reference point within the molecule.
Future Directions and Emerging Research Avenues for Deuterated L Citrulline
Integration with Multi-Omics Data for Systems Biology Approaches
The era of systems biology demands the integration of multiple layers of biological information, known as "multi-omics," to create a holistic understanding of cellular and organismal functions. nih.govnih.gov L-Citrulline-2,3,3,4,4,5,5-D7 is a valuable tool in this integrative approach, particularly within metabolomics, which is the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms.
By using L-Citrulline-D7 as a tracer, researchers can follow the fate of citrulline through various metabolic pathways. mdpi.com When this stable isotope tracing data is combined with other omics datasets—such as genomics (studying DNA), transcriptomics (studying RNA), and proteomics (studying proteins)—a more comprehensive picture of metabolic regulation can be constructed. nih.govnih.gov For instance, a change in the expression of a particular gene (transcriptomics) or protein (proteomics) could be directly linked to an alteration in the metabolic flux of the urea (B33335) cycle, as traced by the conversion of L-Citrulline-D7. physoc.org
This multi-omics approach allows scientists to move beyond isolated observations to understand the complex interplay between different biological layers. nih.gov For example, in studying conditions where citrulline metabolism is pertinent, such as inborn errors of metabolism or vascular diseases, integrating metabolomic data from L-Citrulline-D7 tracing with genomic data can help identify genetic variants that influence metabolic phenotypes. nih.govmdpi.comresearchgate.net High-quality multi-omics studies require careful experimental design, standardized data collection, and sophisticated computational tools for data integration and interpretation. nih.gov
Table 1: Potential Multi-Omics Integration Studies with this compound
| Omics Layer | Type of Data Generated | Research Question Example |
| Metabolomics | Flux rates of citrulline and related metabolites | How does disease state X alter the flux through the urea cycle and nitric oxide synthesis pathways? |
| Transcriptomics | Gene expression levels of enzymes in metabolic pathways | Are changes in metabolic flux correlated with the upregulation or downregulation of genes encoding for enzymes like argininosuccinate (B1211890) synthase? |
| Proteomics | Abundance and post-translational modifications of proteins | Does the concentration of key metabolic enzymes change in response to altered citrulline availability? |
| Genomics | DNA sequence variations (e.g., SNPs) | Are there genetic predispositions that lead to altered citrulline metabolism and can they be linked to specific metabolic flux profiles? |
Development of Novel Isotope Tracing Methodologies
The field of stable isotope tracing is continually evolving, with new methodologies being developed to enhance the scope and precision of metabolic research. nih.govresearchgate.net While traditional methods often involve intravenous infusions in controlled laboratory settings, future approaches are trending towards less invasive techniques and longer-term studies. physoc.orgnih.gov
The use of deuterated compounds like this compound fits well within this trend. Deuterium (B1214612) oxide (D2O), or heavy water, has been successfully used for long-term studies of protein synthesis and can be administered orally. nih.gov Similarly, orally administered deuterated amino acids like L-Citrulline-D7 could offer a more practical and less invasive way to study amino acid metabolism over extended periods in a wider range of clinical and research settings. nih.govresearchgate.net
Recent advancements in analytical instrumentation, such as high-resolution mass spectrometry (HRMS), are enabling the detection of very small changes in isotopic enrichment with greater accuracy. mdpi.comnih.gov This allows for more detailed insights into metabolic kinetics. researchgate.net Future methodologies may combine L-Citrulline-D7 with other stable isotope tracers in a "cocktail" to simultaneously probe multiple metabolic pathways. researchgate.net This "fluxomics" approach, which aims to quantify the rates of metabolic reactions, provides a dynamic view of cellular metabolism. physoc.orgworktribe.com
Furthermore, new computational tools are being developed to analyze the complex datasets generated from isotope tracing experiments, making it easier to model metabolic pathways and interpret the results. nih.govsemanticscholar.org These advancements will allow researchers to extract more meaningful biological information from experiments using L-Citrulline-D7.
High-Throughput Screening Applications Utilizing this compound
High-throughput screening (HTS) is a method for conducting a large number of biochemical, genetic, or pharmacological tests in a short period. It is a cornerstone of drug discovery and systems biology. The integration of stable isotope tracers like L-Citrulline-D7 into HTS platforms presents an exciting frontier for metabolic research.
Metabolic flux biosensors are being developed for HTS to identify factors that can alter the production of specific metabolites. mit.edu In this context, L-Citrulline-D7 could be used to screen for compounds that modulate the activity of enzymes involved in the urea cycle or nitric oxide synthesis. By culturing cells in the presence of L-Citrulline-D7 and a library of test compounds, researchers could use mass spectrometry to rapidly identify which compounds alter the metabolic fate of the deuterated citrulline.
This approach could be applied to:
Drug Discovery: Identify new drugs that target specific metabolic pathways for the treatment of diseases like cancer or metabolic syndrome. mdpi.com
Toxicity Screening: Assess the metabolic impact of new chemical entities.
Functional Genomics: Uncover the metabolic function of uncharacterized genes by observing how their overexpression or knockdown affects citrulline metabolism.
The development of automated workflows for sample preparation and data analysis is crucial for enabling the use of stable isotope tracers in HTS. dtu.dk The ability to rapidly and reliably quantify isotopic enrichment in thousands of samples would significantly accelerate the pace of metabolic research.
Challenges and Opportunities in Isotopic Purity and Cost-Effectiveness
Despite the immense potential of this compound, there are practical challenges to its widespread use, primarily related to isotopic purity and cost.
Isotopic Purity: The synthesis of stable isotope-labeled compounds is a complex process that requires precise control over chemical reactions to ensure that the isotopes are incorporated at the correct positions and in high abundance. nih.govacs.org The isotopic purity of a tracer is critical for the accuracy of metabolic studies. Impurities can interfere with mass spectrometry analysis and lead to incorrect calculations of metabolic flux. Manufacturers of L-Citrulline-D7 provide certificates of analysis that detail the isotopic distribution and chemical purity of the compound. lgcstandards.com For example, a specific batch of this compound was reported to have an isotopic purity of 98.8%, with the d7 isotopologue being the most abundant at 91.78%. lgcstandards.com Ensuring high isotopic enrichment (often >98%) is a key goal for manufacturers. biomol.com
Cost-Effectiveness: The chemical synthesis of isotopically labeled amino acids can be expensive due to the cost of the starting materials and the complexity of the synthetic routes. chempep.com This can be a limiting factor for large-scale or long-term studies. However, there are opportunities to improve cost-effectiveness. Cell-free protein synthesis systems offer a way to produce isotope-labeled peptides and proteins more cost-effectively than traditional cell-based methods, as they require smaller amounts of labeled amino acids. nih.gov As synthetic methodologies improve and the demand for these compounds increases, the cost is likely to decrease, making them more accessible to the broader research community.
Table 2: Summary of this compound Properties
| Property | Value/Description | Source |
| Chemical Formula | C₆H₆D₇N₃O₃ | lgcstandards.com |
| Molecular Weight | 182.23 g/mol | lgcstandards.com |
| Isotopic Purity | >95% (example batch: 98.8%) | lgcstandards.comlgcstandards.com |
| Chemical Purity | >95% (HPLC) (example batch: 99.75%) | lgcstandards.comlgcstandards.com |
| Storage Temperature | 4°C or -20°C | biomol.comlgcstandards.com |
Q & A
Q. What computational tools model the metabolic fate of L-Citrulline-D7 in nitric oxide synthase (NOS) pathways?
- Methodological Answer : Kinetic flux profiling (KFP) integrates LC-MS data with genome-scale metabolic models (e.g., Recon3D). Monte Carlo simulations assess uncertainty in arginine-citrulline cycling rates. Open-source platforms (e.g., COBRApy) enable reproducibility, but require raw data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
